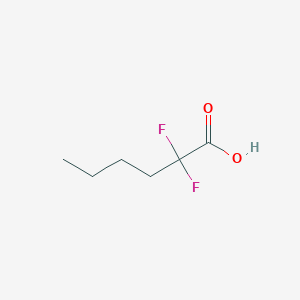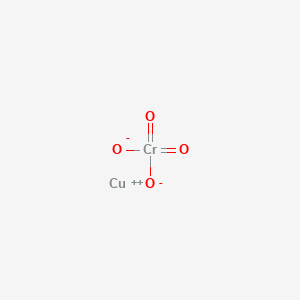
2,2-difluorohexanoic Acid
Vue d'ensemble
Description
2,2-difluorohexanoic Acid, with the molecular formula C6H10F2O2, is a chemical compound . It has a molecular weight of 152.14 .
Molecular Structure Analysis
The molecular structure of 2,2-difluorohexanoic Acid consists of six carbon atoms, ten hydrogen atoms, two fluorine atoms, and two oxygen atoms . The exact structure can be represented by the SMILES string FC(F)(CCCC)C(=O)O .
Applications De Recherche Scientifique
Environmental Presence and Monitoring
2,2-Difluorohexanoic Acid, as part of the polyfluoroalkyl chemicals (PFCs) group, has been widely used in commercial applications since the 1950s. Studies have shown that the general U.S. population has widespread exposure to PFCs, including substances like perfluorohexane sulfonic acid (PFHxS) and perfluorohexanoic acid (PFHxA) (Calafat et al., 2007). Monitoring of these chemicals in various aquatic organisms has also been conducted, indicating their pervasive nature in the environment (Fernández-Sanjuan et al., 2010).
Impact on Water and Soil
The historical use of aqueous film-forming foams (AFFFs) at military airports has led to the widespread distribution of PFAAs, including PFHxA, in soil, groundwater, surface water, and even in fish, highlighting the environmental persistence of these compounds (Filipovic et al., 2015). Research on the longitudinal and latitudinal distribution of PFCs in the Atlantic Ocean further emphasizes their extensive presence in marine ecosystems (Ahrens et al., 2009).
Treatment and Degradation
Studies have focused on the efficient treatment of PFHxA through methods like nanofiltration and electrochemical degradation, which are critical for managing these persistent pollutants in water sources (Soriano et al., 2017). Additionally, the electrochemical mineralization of PFCAs, including PFHxA, has been explored, demonstrating the potential for degradation and treatment of these substances in wastewater (Niu et al., 2012).
Toxicity and Health Impact
Research has been conducted to evaluate the toxicity of PFHxA, finding that it is not carcinogenic and does not disrupt endocrine activity, with effects largely limited to potential kidney effects at high doses. This has led to the development of a chronic human-health-based reference dose for PFHxA, indicating its relatively lower hazard compared to other PFCs like perfluorooctanoic acid (PFOA) (Luz et al., 2019).
Biological Interactions
Studies on the molecular interactions of PFHxA with human sera and isolated human serum albumin have been performed, providing insights into how these compounds accumulate in the human body and their potential impacts on human health (D’eon et al., 2010).
Environmental Discharge and Contamination
Investigations into the discharge of PFHxA from rivers and its influence on coastal seas have highlighted the environmental impact of industrial activities on water bodies, demonstrating how PFC production facilities can significantly contaminate nearby aquatic environments (Takemine et al., 2014).
Propriétés
IUPAC Name |
2,2-difluorohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O2/c1-2-3-4-6(7,8)5(9)10/h2-4H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKXVNCYLUCOREQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443933 | |
| Record name | 2,2-difluorohexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-difluorohexanoic Acid | |
CAS RN |
175286-61-0 | |
| Record name | 2,2-difluorohexanoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00443933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 4-[4-[(1-oxo-2-propen-1-yl)oxy]butoxy]-, 4-cyanophenyl ester](/img/structure/B169084.png)


![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)





![3-Chloro-6-methoxy-benzo[d]isoxazole](/img/structure/B169105.png)


![(3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bR)-5a,5b,8,8,11a,13b-hexamethyl-2,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydro-1H-cyclopenta[a]chrysen-3-one](/img/structure/B169114.png)
